molecular formula C7H13BrO B2577398 (2-Bromo-1-ethoxyethyl)cyclopropane CAS No. 1086271-38-6

(2-Bromo-1-ethoxyethyl)cyclopropane

Cat. No.: B2577398
CAS No.: 1086271-38-6
M. Wt: 193.084
InChI Key: ZRRXTABJXKDJNU-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Scaffolds in Molecular Design

The utility of the cyclopropane ring in molecular design stems directly from its inherent chemical properties, which are a consequence of its strained nature and specific conformation.

Carbocyclic systems, particularly small rings like cyclopropane, are characterized by significant ring strain. nih.gov Cyclopropane itself possesses a ring strain of approximately 27-28 kcal/mol. nih.govmasterorganicchemistry.com This high intrinsic energy is a result of angle strain, caused by the deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°), and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. masterorganicchemistry.comyoutube.com This inherent strain makes cyclopropanes highly reactive and "spring-loaded," meaning they can undergo ring-opening reactions that release this energy, providing a powerful thermodynamic driving force for various transformations. nih.govmasterorganicchemistry.com Consequently, functionalized cyclopropanes serve as versatile building blocks and intermediates in the synthesis of more complex molecules. researchgate.netnih.govresearchgate.net

The three carbon atoms of the cyclopropane ring are constrained to lie in the same plane, giving it a rigid, planar structure with no rotational freedom. libretexts.org This rigidity forces the neighboring C-H bonds into eclipsed conformations, resulting in maximum torsional strain. masterorganicchemistry.comlibretexts.org This constrained conformation is key to its reactivity. The C-C bonds in cyclopropane are weaker than those in alkanes and are often described as "bent" or "banana" bonds, possessing significant p-character. youtube.comscripps.edu This unique bonding model gives the cyclopropane ring some properties reminiscent of a double bond, allowing it to react with reagents like bromine and hydrogen bromide. youtube.com The combination of angle and torsional strain makes the ring susceptible to cleavage, a characteristic exploited in numerous synthetic applications. libretexts.orgnih.gov

Contextualization of Halogenated Cyclopropane Derivatives

Introducing a halogen atom, such as bromine, onto a cyclopropane structure adds another layer of synthetic versatility and influences the ring's electronic properties.

Bromine is a widely used and highly versatile functional group in organic synthesis. acsgcipr.org Organobromides are optimal starting points for many synthetic pathways because the bromine atom is a good leaving group in nucleophilic substitution reactions and a key participant in a vast array of metal-catalyzed cross-coupling reactions. researchgate.netnih.gov This allows for the straightforward introduction of a wide variety of other functional groups, making brominated compounds valuable intermediates in the construction of complex molecules, including pharmaceuticals and agrochemicals. acsgcipr.orgresearchgate.netyoutube.com The process of introducing a bromine atom, known as bromination, is a fundamental transformation in organic chemistry. nih.gov

Substituents can significantly influence the geometry and reactivity of the cyclopropane ring. rsc.org Halogen atoms, being electronegative, can polarize the adjacent C-C bonds of the ring. researchgate.net This polarization can affect the ring's susceptibility to nucleophilic or electrophilic attack. While even highly strained rings like cyclopropane are kinetically stable towards many reagents, the introduction of substituents alters this reactivity. researchgate.net For instance, halogenated carbenes are commonly used to create gem-dihalocyclopropanes, which are themselves useful precursors for other structures like allenes. libretexts.orgwikipedia.org The specific influence of a bromoalkyl substituent, as in (2-Bromo-1-ethoxyethyl)cyclopropane, would modulate the electronic nature of the attached carbon, which in turn affects the properties and reactivity of the entire molecule.

Role of Ether Moieties in Cyclopropane Chemistry

Ethers can impact a molecule's polarity, solubility, and its ability to coordinate with metal catalysts or reagents. libretexts.org The oxygen atom in the ether linkage can act as a Lewis base, potentially directing or participating in reactions at nearby functional groups. In the context of drug design, ether groups can serve as hydrogen bond acceptors, which can be crucial for binding to biological targets. The metabolic stability of cyclopropyl (B3062369) ethers has also been noted as a valuable property in the development of pharmaceuticals. For example, the synthesis of donor-acceptor cyclopropanes bearing protected hydroxyl groups (as ethers) allows for complex molecular construction, where the ether serves to mask a reactive group until a later stage. mdpi.com

Steric and Electronic Effects of Alkoxy Groups

The presence of an alkoxy group, such as the ethoxy group in this compound, significantly influences the cyclopropane's reactivity. researchgate.net Electronically, the oxygen atom of the alkoxy group can donate electron density to the cyclopropane ring through resonance, which can influence the regioselectivity of ring-opening reactions. researchgate.net Sterically, the bulk of the alkoxy group can direct incoming reagents to the less hindered face of the cyclopropane ring, thereby controlling the stereochemical outcome of reactions. nih.gov The interplay of these steric and electronic effects is a key consideration in the synthetic applications of alkoxy-substituted cyclopropanes. rsc.org

Bifunctional Nature of Bromo- and Ethoxyethyl-Substituted Cyclopropanes

The title compound, this compound, possesses two distinct functional groups: a bromine atom and an ethoxyethyl group. This bifunctionality makes it a versatile synthetic intermediate. The bromine atom can participate in a wide range of transformations, including nucleophilic substitution, cross-coupling reactions, and radical processes. pharmaguideline.com Simultaneously, the ethoxyethyl group can act as a directing group or be modified to introduce further complexity into the molecule. The combination of a reactive halogen and an alkoxy-containing side chain allows for sequential and diverse functionalization, making such compounds valuable in the construction of intricate molecular architectures.

Overview of this compound as a Synthetic Intermediate

While specific research on this compound is not extensively documented, its potential as a synthetic intermediate can be inferred from the well-established chemistry of related functionalized cyclopropanes. Its structure suggests it can serve as a linchpin in the synthesis of more complex molecules.

Position within the Landscape of Cyclopropane Building Blocks

This compound belongs to a class of donor-acceptor cyclopropanes, where the cyclopropane ring is substituted with both an electron-donating group (the cyclopropyl group attached to the ethoxyethyl moiety) and an electron-withdrawing group (indirectly, through the bromoethyl functionality). These types of cyclopropanes are known to be excellent precursors for a variety of transformations. The general importance of chiral cyclopropane scaffolds in pharmaceuticals and bioactive natural products underscores the value of developing synthetic routes to and applications for compounds like this compound. nih.gov The synthesis of functionalized cyclopropanes can be achieved through various methods, including the Simmons-Smith reaction and transition metal-catalyzed cyclopropanations. organic-chemistry.org

Current Gaps and Future Research Opportunities

The full synthetic potential of this compound remains to be explored. A significant research gap is the development of stereoselective syntheses of this compound, which would provide access to enantiomerically pure building blocks for chiral synthesis. Future research could focus on several promising areas:

Asymmetric Synthesis: Developing catalytic enantioselective methods for the synthesis of this compound would be a major advancement.

Reaction Development: Investigating the reactivity of the bromine atom and the ethoxyethyl group in various transformations will expand the synthetic utility of this building block.

Applications in Total Synthesis: Utilizing this compound in the total synthesis of natural products and pharmaceutically active molecules would demonstrate its value as a synthetic intermediate.

Diversity-Oriented Synthesis: Employing this bifunctional cyclopropane in diversity-oriented synthesis could lead to the rapid generation of novel and structurally diverse compound libraries for biological screening.

Data on Related Cyclopropane Derivatives

To provide context for the potential properties and reactivity of this compound, the following table summarizes data for structurally related compounds found in the literature.

Compound NameCAS NumberMolecular FormulaKey Properties/ReactionsReference
2-Bromo-1-cyclopropylethanol (B1526999)21994-20-7C5H9BrOA related brominated cyclopropyl alcohol. nih.gov
2-Bromo-1-cyclohexylethan-1-one56077-28-2C8H13BrOAn alpha-bromo ketone with a cycloalkane. bldpharm.com
2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dioneNot AvailableC21H18O4A donor-acceptor cyclopropane synthesized via Corey-Chaykovsky cyclopropanation. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-1-ethoxyethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-2-9-7(5-8)6-3-4-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRXTABJXKDJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CBr)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 1 Ethoxyethyl Cyclopropane and Analogous Structures

Strategies for Cyclopropane (B1198618) Ring Formation

The creation of the strained three-membered cyclopropane ring necessitates specific and often highly reactive chemical transformations. The primary strategies revolve around the addition of a one-carbon unit to an alkene precursor. These methods can be broadly categorized into those that proceed via carbenoid intermediates and those that utilize ylide reagents.

Carbenoid-Mediated Cyclopropanation Reactions

Carbenoids, which are metal-stabilized carbenes, are pivotal reagents in cyclopropanation. They offer a controlled way to deliver a methylene (B1212753) or substituted methylene group to a double bond, thereby forming the cyclopropane ring.

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and functional group tolerance. organicreactions.orgresearchgate.net This reaction typically employs an organozinc carbenoid, iodomethylzinc iodide (IZnCH₂I), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. nih.gov The reaction is a cheletropic process where the configuration of the starting alkene is preserved in the cyclopropane product. wikipedia.org

A significant modification, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can be particularly effective for the cyclopropanation of cationically polymerizable olefins like vinyl ethers. nih.govwikipedia.org The electrophilic nature of the zinc carbenoid means that electron-rich alkenes generally react more readily than electron-deficient ones. organicreactions.orgresearchgate.net A key feature of the Simmons-Smith reaction is the directing effect of proximal hydroxy or ether groups, which can control the stereochemical outcome of the cyclopropanation. organicreactions.org

Variant Reagents Key Features
Classic Simmons-SmithCH₂I₂, Zn(Cu)Stereospecific, good functional group tolerance.
Furukawa ModificationCH₂I₂, Et₂ZnOften faster, suitable for vinyl ethers and carbohydrates. wikipedia.org

Transition metal catalysis provides a powerful and versatile alternative for cyclopropanation, often utilizing diazo compounds as carbene precursors. wikipedia.org Catalysts based on rhodium, copper, and palladium are commonly employed. wikipedia.orgnih.gov The reaction proceeds through the formation of a metal-carbene intermediate, which then transfers the carbene moiety to an alkene. wikipedia.org

Rhodium carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are particularly effective catalysts for the cyclopropanation of olefins with diazo compounds like ethyl diazoacetate. wikipedia.orgorgsyn.org This method allows for the synthesis of a wide range of substituted cyclopropanes. The choice of metal and ligands can influence the stereoselectivity of the reaction, and numerous enantioselective variants have been developed. wikipedia.org However, the use of potentially hazardous diazo compounds can be a limitation. nih.gov

Catalyst System Diazo Compound Example Typical Substrates
Rh₂(OAc)₄Ethyl diazoacetateAlkenes, including vinyl ethers. emory.edu
Copper-based catalystsDiazoacetatesStyrenes, various olefins. researchgate.net
Palladium-based catalystsN-TosylhydrazonesAlkenes.

Ylide-Based Cyclopropanation Approaches

Ylides, neutral dipolar molecules containing a negatively charged carbon adjacent to a positively charged heteroatom, offer another major pathway to cyclopropanes. Sulfur ylides are particularly prominent in this context.

The Corey-Chaykovsky reaction is a versatile method for the formation of three-membered rings, including cyclopropanes. wikipedia.orgnrochemistry.com When applied to α,β-unsaturated carbonyl compounds, sulfur ylides lead to the formation of cyclopropane derivatives. youtube.comwikipedia.org The reaction involves the conjugate addition of the ylide to the enone, followed by an intramolecular ring-closing displacement of the sulfur-containing group. youtube.comorganic-chemistry.org

This reaction is highly valued for its ability to generate cyclopropanes from readily available starting materials. alfa-chemistry.com The choice between sulfonium (B1226848) and sulfoxonium ylides can influence the reaction outcome with α,β-unsaturated systems.

Both sulfonium and sulfoxonium ylides are effective for cyclopropanation, though they can exhibit different reactivity patterns. jst.go.jp Sulfonium ylides are generally more reactive and less stable than their sulfoxonium counterparts. nrochemistry.commdpi.com

In reactions with α,β-unsaturated carbonyl compounds, dimethylsulfoxonium methylide typically yields the cyclopropane product via a 1,4-conjugate addition. jst.go.jp In contrast, dimethylsulfonium methylide, being a "harder" nucleophile, may preferentially react at the carbonyl group to form an epoxide. mdpi.com Stabilized sulfonium ylides can also be employed for cyclopropanation. mdpi.com The generation of these ylides in situ from the corresponding sulfonium or sulfoxonium salts with a strong base is a common practice. organic-chemistry.org

Ylide Type Precursor Example Typical Base Reaction with Enones
Sulfonium YlideTrimethylsulfonium iodideNaH, n-BuLiCan lead to epoxidation or cyclopropanation. organic-chemistry.orgmdpi.com
Sulfoxonium YlideTrimethylsulfoxonium iodide/chlorideNaHGenerally favors cyclopropanation via 1,4-addition. jst.go.jp

Intramolecular Cyclization Routes

Intramolecular cyclization is a powerful strategy for the formation of the cyclopropane ring, often offering high levels of stereocontrol. These methods typically involve a precursor molecule containing a leaving group and a nucleophilic center positioned to facilitate a 3-exo-tet cyclization.

One common approach involves the base-promoted intramolecular cyclization of a γ-halocarbonyl compound or a related substrate. In a hypothetical pathway analogous to established methods, a suitable precursor for (2-Bromo-1-ethoxyethyl)cyclopropane could be a molecule containing a carbon chain with a terminal leaving group (like a halide) and an activated methylene group positioned to attack and form the three-membered ring. The presence of an ethoxy group on the precursor would be carried through to the final product.

Radical cyclizations also offer a viable route to substituted cyclopropanes. These reactions proceed through the formation of a radical species that subsequently attacks an internal double bond to form the cyclopropane ring. For instance, a photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade approach has been developed for the synthesis of functionalized cyclopropanes. This method involves the reaction of aliphatic carboxylic acids with electron-deficient alkenes, where an intramolecular alkylation of a carbanion intermediate with an alkyl chloride appended to the alkene substrate forms the cyclopropane ring.

Another relevant strategy is the Michael-initiated ring closure. This tandem reaction involves a Michael-type addition followed by an intramolecular cyclization. While often used for the synthesis of nitrile-substituted cyclopropanes, the underlying principle of generating a nucleophile that can undergo an intramolecular substitution to form the three-membered ring is broadly applicable.

Intramolecular Cyclization Method Key Features Potential Precursor for this compound Analog
Base-Promoted Intramolecular AlkylationUtilizes a nucleophilic carbon to displace a leaving group in a γ-position.5-Bromo-4-ethoxy-pentanenitrile
Radical Addition-Polar CyclizationPhotoredox-catalyzed cascade reaction forming a radical that initiates cyclization.An aliphatic carboxylic acid with an appropriately placed double bond and an ethoxy group.
Michael-Initiated Ring ClosureTandem Michael addition and intramolecular nucleophilic substitution.An α-bromo enone and a nucleophile containing an ethoxy group.

Introduction of the Bromine Moiety on the Cyclopropane Skeleton

The introduction of a bromine atom onto a pre-formed cyclopropane ring or during its formation is a critical step. Several bromination strategies can be envisioned, each with its own advantages and limitations.

Direct bromination of a cyclopropane ring is generally challenging due to the high C-H bond strength. However, free radical bromination can be achieved under specific conditions. For example, the photoinitiated reaction of cyclopropane with 3,3-dimethyl-N-bromoglutarimide can produce cyclopropyl (B3062369) bromide in excellent yield, with the imidyl radical acting as the chain-propagating species. This method could potentially be applied to a cyclopropane derivative bearing an ethoxyethyl substituent, although selectivity might be a concern.

A more common and controlled method for introducing a bromine atom is through the conversion of a precursor functional group, most notably a hydroxyl group. A cyclopropylethanol derivative could be synthesized and subsequently converted to the corresponding bromide. This can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). For instance, ethenylcyclopropane can be prepared from cyclopropyl methyl ketone in a four-step sequence that involves bromination, reduction to a bromohydrin, acetylation, and reductive elimination. This highlights the feasibility of manipulating functional groups on a cyclopropane ring to introduce a bromine atom.

The high ring strain of cyclopropanes makes them susceptible to ring-opening and rearrangement reactions. While often seen as a synthetic challenge, these rearrangements can sometimes be harnessed to introduce functionality. For example, the reaction of vinylcyclopropane with HBr leads to a rearranged alkyl bromide through the opening of the cyclopropane ring to relieve strain, followed by the attack of the bromide ion. While this specific example leads to a cyclobutene derivative, it illustrates the principle of rearrangement-based functionalization. A carefully designed cyclopropylcarbinol ether might undergo a controlled ring-opening upon treatment with a brominating agent to yield a brominated product, though preserving the cyclopropane ring would be a significant challenge. Radical ring-opening of cyclopropane derivatives, mediated by a bromine radical, has also been reported to yield homoallylic halides.

Halogen exchange reactions provide another avenue for introducing a bromine atom. This typically involves the reaction of an organometallic derivative of the cyclopropane with a bromine source, or the exchange of a different halogen for bromine. Lithium-halogen exchange is a powerful tool in organometallic chemistry for converting organic halides into organolithium compounds. Cyclopropyl bromides can be converted to the corresponding organolithium reagents, which can then be quenched with an electrophilic bromine source. This method is particularly useful when direct bromination is not feasible or lacks selectivity. Metal-mediated halogen exchange reactions, for instance, can be used to convert a less reactive aryl or alkenyl chloride into a more reactive iodide or bromide derivative.

Bromination Method Reagents Applicability to Cyclopropane Skeleton
Direct Radical BrominationN-Bromosuccinimide (NBS), lightCan be challenging and may lack selectivity.
Halogenation of AlcoholsPBr₃, SOBr₂A reliable method starting from a cyclopropylethanol precursor.
Rearrangement-Based BrominationHBrOften leads to ring-opened products.
Halogen Exchangen-BuLi, then Br₂Useful for introducing bromine at a specific position via an organometallic intermediate.

Incorporation of the Ethoxyethyl Substituent

The ethoxyethyl group can be introduced either before or after the formation of the cyclopropane ring.

If introduced before cyclopropanation, the starting material would already contain the ethoxyethyl moiety. For instance, in an intramolecular cyclization approach, the precursor would be an open-chain molecule with the ethoxyethyl group and the necessary functionalities for ring closure.

Alternatively, the ethoxyethyl group can be introduced onto a pre-formed cyclopropane ring. A common method for forming ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In the context of synthesizing this compound, this could involve the reaction of a brominated cyclopropane derivative with sodium ethoxide. However, due to the strong basicity of ethoxide, elimination reactions can compete with substitution, especially with sterically hindered substrates. The choice of a primary halide on the cyclopropane side chain would favor the Sₙ2 substitution pathway.

Another approach is the reaction of a cyclopropylethanol derivative with an ethylating agent. For example, a compound like 1-cyclopropylethanol could be deprotonated with a strong base to form the corresponding alkoxide, which is then reacted with an ethyl halide (e.g., ethyl iodide) to form the desired ether.

The synthesis of donor-acceptor cyclopropanes bearing an ethoxymethyl-protected phenolic group has been reported, showcasing the incorporation of an ether functionality in a multi-step synthesis involving a Knoevenagel condensation followed by a Corey-Chaykovsky cyclopropanation. This demonstrates the compatibility of ether groups with cyclopropanation reactions.

Method for Incorporating Ethoxyethyl Group Key Reaction Timing of Introduction
Pre-functionalized PrecursorIntramolecular CyclizationBefore cyclopropane formation
Williamson Ether SynthesisSₙ2 reaction of an alkoxide with an alkyl halideAfter cyclopropane formation
Etherification of an AlcoholDeprotonation followed by reaction with an ethylating agentAfter cyclopropane formation

Etherification of Hydroxy-Functionalized Precursors

One of the most direct methods for synthesizing this compound involves the etherification of a corresponding alcohol precursor, namely (2-bromo-1-hydroxyethyl)cyclopropane. This transformation is typically accomplished via a Williamson ether synthesis. In this reaction, the hydroxyl group is first deprotonated by a strong base to form a more nucleophilic alkoxide. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent.

The choice of base and ethylating agent can be tailored to optimize reaction conditions and yield. Sodium hydride (NaH) is a common and effective base for generating the alkoxide. Various ethylating agents can be employed, each with different reactivities and leaving groups.

Table 1: Representative Conditions for Williamson Ether Synthesis

Precursor Base Ethylating Agent Solvent Typical Temp. (°C)
(2-bromo-1-hydroxyethyl)cyclopropane NaH Ethyl iodide (EtI) THF 0 to 25
(2-bromo-1-hydroxyethyl)cyclopropane KH Diethyl sulfate ((EtO)₂SO₂) DMF 0 to 25
(2-bromo-1-hydroxyethyl)cyclopropane n-BuLi Ethyl tosylate (EtOTs) Hexane/THF -78 to 25

The efficiency of the reaction depends on factors such as steric hindrance around the reaction center and the solubility of the alkoxide intermediate.

Formation via Addition Reactions to Unsaturated Linkers

An alternative strategy begins with an unsaturated precursor, such as vinylcyclopropane. The target functional groups—bromo and ethoxy—can be installed simultaneously across the double bond through an electrophilic addition reaction. A bromoetherification reaction is particularly well-suited for this purpose.

In this process, a source of electrophilic bromine, such as N-Bromosuccinimide (NBS), reacts with the alkene in the presence of ethanol, which acts as both the solvent and the nucleophile. The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by ethanol occurs at the more substituted carbon, leading to the desired regiochemistry, in accordance with Markovnikov's rule.

Table 2: Reagents for Bromoetherification of Vinylcyclopropane

Alkene Precursor Bromine Source Nucleophile/Solvent Product
Vinylcyclopropane N-Bromosuccinimide (NBS) Ethanol This compound
Vinylcyclopropane 1,3-Dibromo-5,5-dimethylhydantoin Ethanol This compound
Vinylcyclopropane Bromine (Br₂) Ethanol This compound

This method offers an efficient route to the final product, often with good control over the relative stereochemistry of the newly formed stereocenters.

Convergent and Divergent Synthetic Pathways to this compound

Sequential Functionalization Strategies

A sequential, or linear, approach involves the step-by-step construction of the molecule. This strategy provides clear control over each transformation. A plausible sequence could be:

Cyclopropanation: Reaction of an α,β-unsaturated aldehyde with a suitable reagent, such as one used in the Corey-Chaykovsky reaction, to form cyclopropanecarboxaldehyde. mdpi.com

Carbon-Carbon Bond Formation: A Grignard reaction between cyclopropanecarboxaldehyde and methylmagnesium bromide to generate 1-cyclopropylethan-1-ol.

Etherification: Conversion of the secondary alcohol to its corresponding ethyl ether using the Williamson ether synthesis as described previously.

Bromination: Introduction of the bromine atom at the C2 position, potentially via a radical bromination or by converting the alcohol to a bromide prior to etherification.

This linear approach allows for the isolation and purification of intermediates at each stage, ensuring the integrity of the final product.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in modern synthesis that involves introducing key functional groups into a complex molecule at a late point in the synthetic sequence. acs.orgchimia.ch This approach is particularly valuable for creating a library of analogs for structure-activity relationship studies.

In the context of this compound, one could envision a precursor such as ethylcyclopropane. A C–H activation/functionalization reaction could then be used to introduce functionality at the ethyl side chain. nih.gov For example, a palladium-catalyzed C–H activation could be employed to introduce an oxygen-containing group, which could then be converted to the ethoxy group, followed by a selective bromination reaction. While challenging, LSF provides an efficient way to diversify molecular scaffolds without redesigning the entire synthesis from the beginning. researchgate.net

Stereoselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms is a critical aspect of modern synthesis. For a molecule like this compound, which contains multiple stereocenters, achieving stereoselectivity is paramount.

Chiral Auxiliaries in Cyclopropanation

One of the most reliable methods for controlling stereochemistry during the formation of a cyclopropane ring is the use of a chiral auxiliary. unl.pt A chiral auxiliary is a temporary, enantiomerically pure group that is attached to the starting material to direct the stereochemical outcome of a reaction.

For this target, a synthesis could begin with an α,β-unsaturated ester or amide attached to a chiral auxiliary. The cyclopropanation of this substrate, for instance using a Simmons-Smith or a Michael-initiated ring-closure (MIRC) reaction, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. rsc.orgrsc.org The auxiliary directs the incoming reagent to one face of the molecule.

Table 3: Common Chiral Auxiliaries for Stereoselective Cyclopropanation

Chiral Auxiliary Typical Reaction Diastereomeric Excess (d.e.)
Evans Oxazolidinone Simmons-Smith Cyclopropanation >95%
(-)-8-Phenylmenthol MIRC with sulfur ylides >90% rsc.org
Seebach's Oxazolidine Cyclopropanation with phosphorus ylides Variable, separation often required unl.pt

After the cyclopropane ring is formed, the chiral auxiliary is cleaved, yielding an enantiomerically enriched cyclopropanecarboxylic acid or a related derivative. This intermediate can then be converted through standard functional group manipulations (e.g., reduction, etherification, bromination) into the desired enantiomer of this compound. This approach allows for the synthesis of a specific stereoisomer of the target compound. nih.gov

Asymmetric Catalysis in Functional Group Introduction

The introduction of functional groups onto a cyclopropane ring in an asymmetric fashion is a powerful strategy for the synthesis of chiral building blocks. Transition metal catalysis, particularly with rhodium, copper, and palladium complexes, has been extensively explored for the asymmetric cyclopropanation of alkenes with diazo compounds. researchgate.net These reactions can be rendered asymmetric by the use of chiral ligands that coordinate to the metal center, thereby creating a chiral environment that influences the stereochemical outcome of the carbene transfer reaction.

For a molecule like this compound, the challenge lies in the simultaneous control of the stereocenters bearing the bromo and ethoxy groups. One potential approach involves the asymmetric cyclopropanation of a vinyl ether with a bromo-substituted diazo compound. The use of a chiral catalyst would aim to control the absolute stereochemistry of the newly formed cyclopropane ring.

A variety of chiral ligands have been developed for this purpose, including those based on bis(oxazoline) (BOX), salicylaldimine (salen), and tartrate-derived backbones. The choice of ligand and metal can significantly impact both the enantioselectivity and the diastereoselectivity of the reaction. For instance, cobalt(II) complexes of D2-symmetric chiral amidoporphyrins have been shown to be highly effective for the asymmetric cyclopropanation of a broad range of alkenes with α-heteroaryldiazomethanes, achieving excellent diastereoselectivities and enantioselectivities. nih.gov

The following table summarizes representative examples of asymmetric cyclopropanation reactions, highlighting the catalyst systems and the stereochemical outcomes, which could be adapted for the synthesis of functionalized cyclopropanes analogous to this compound.

Catalyst SystemAlkene SubstrateDiazo CompoundDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Ru(II)-Pheox2-Substituted Allylic DerivativesEthyl DiazoacetateModerate to High86-99% researchgate.net
Co(II)-PorphyrinVarious Alkenesα-HeteroaryldiazomethanesHighHigh nih.gov
Chiral Oxazaborolidinium Ion (COBI)α,β-Unsaturated Aldehydesα-Substituted α-DiazoestersNot SpecifiedHigh mdpi.com

These examples demonstrate the potential of asymmetric catalysis to control the stereochemistry of functionalized cyclopropanes. The development of new catalytic systems continues to expand the scope of these transformations to include a wider variety of functional groups and substitution patterns. researchgate.net

Diastereoselective Control in Ring-Forming Reactions

Diastereoselective control in cyclopropanation is crucial when the starting materials already contain stereocenters or when multiple stereocenters are formed in the reaction. The relative stereochemistry of the substituents on the cyclopropane ring can be influenced by a variety of factors, including the choice of reagents, the reaction conditions, and the presence of directing groups on the substrate. acs.org

One of the classic methods for diastereoselective cyclopropanation is the Simmons-Smith reaction, which involves the use of a zinc carbenoid. acs.org The stereochemical outcome of this reaction can often be predicted based on the steric and electronic properties of the substrate. For allylic alcohols, the hydroxyl group can direct the cyclopropanation to occur on the same face of the double bond, leading to high levels of diastereoselectivity. acs.orgnih.gov This directing effect has been exploited in the synthesis of complex natural products. acs.org

In the context of synthesizing this compound, a potential diastereoselective strategy could involve the cyclopropanation of a chiral allylic ether. The pre-existing stereocenter in the allylic ether could direct the approach of the cyclopropanating agent, leading to the formation of one diastereomer preferentially.

Another powerful approach for achieving diastereoselectivity is through the use of chiral auxiliaries. A chiral auxiliary attached to the substrate can bias the conformation of the molecule and direct the attack of the reagent from a specific face. For instance, camphorpyrazolidinone-derived α,β-unsaturated amides have been used in diastereoselective cyclopropanation reactions with sulfur ylides, affording cyclopropane products with high diastereoselectivity. chemrxiv.org

The table below provides examples of diastereoselective cyclopropanation reactions that illustrate the principles of substrate control and the use of directing groups.

Cyclopropanation MethodSubstrateKey FeatureDiastereomeric Ratio (d.r.)Reference
Simmons-Smith ReactionAlkenyl Cyclopropyl Carbinol DerivativesHydroxyl Directing GroupSingle Diastereomer acs.orgnih.gov
Thianthrene-mediated ElectrolysisUnactivated Alkenes and Carbon PronucleophilesNitrile Substituent≥20:1 nih.gov
Sulfur Ylide AdditionChiral Auxiliary with α,β-Unsaturated CarbonylsChiral Auxiliary>99.5% chemrxiv.org

These findings underscore the importance of substrate-reagent interactions in controlling the stereochemical outcome of cyclopropanation reactions. The rigidity of the cyclopropyl core in certain substrates can also be exploited to achieve high levels of diastereoselectivity in reactions on adjacent functional groups. acs.orgnih.gov The careful selection of the synthetic strategy, whether it relies on asymmetric catalysis or substrate-controlled diastereoselection, is paramount for the successful construction of complex, stereochemically defined cyclopropanes like this compound.

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 Ethoxyethyl Cyclopropane

Reactions Involving the Bromine Atom

The bromine atom in (2-Bromo-1-ethoxyethyl)cyclopropane is the primary site of reactivity, serving as a leaving group in substitution and elimination reactions, and enabling the formation of organometallic reagents and radical intermediates.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The carbon atom bonded to the bromine is a secondary carbon, which means it can theoretically undergo nucleophilic substitution via both SN1 and SN2 pathways. askthenerd.commsu.edumasterorganicchemistry.com The preferred mechanism is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.

An SN2 reaction involves a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the bromide ion departs. masterorganicchemistry.comlibretexts.org This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. However, the presence of the adjacent cyclopropyl (B3062369) and ethoxy groups presents some steric hindrance, which may slow down an SN2 reaction compared to a simple secondary alkyl halide.

Conversely, the SN1 pathway involves a two-step mechanism where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. libretexts.orgyoutube.com This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.

Table 1: Predicted Nucleophilic Substitution Pathways

Nucleophile Solvent Predominant Pathway Rationale
Sodium Iodide (NaI) Acetone SN2 Strong, unhindered nucleophile in a polar aprotic solvent.
Ethanol (EtOH) Ethanol SN1 Weak nucleophile, polar protic solvent that stabilizes the carbocation.
Sodium Cyanide (NaCN) DMSO SN2 Strong nucleophile favoring the bimolecular pathway.

In an SN1 reaction, the rate-determining step is the formation of a secondary carbocation adjacent to the cyclopropane (B1198618) ring. This cyclopropylmethyl-type carbocation is known to be exceptionally stable. stackexchange.comquora.com The stability arises from the unique electronic structure of the cyclopropane ring, whose C-C sigma bonds have a high degree of p-character. stackexchange.comstackexchange.com These "bent bonds" can overlap with the empty p-orbital of the adjacent carbocation, delocalizing the positive charge in a manner analogous to conjugation with a pi system. stackexchange.comstackexchange.com This phenomenon, sometimes referred to as "dancing resonance," makes the formation of this carbocation highly favorable. quora.com

This significant stabilization of the carbocation intermediate strongly suggests that this compound will readily undergo reactions via an SN1 mechanism. While cationic intermediates adjacent to a cyclopropane ring can sometimes lead to ring-opening reactions due to the inherent ring strain (approximately 27 kcal/mol), the stabilization afforded by the cyclopropyl group can also suppress this cleavage. nih.gov

The stereochemical outcome of a substitution reaction depends directly on the operative mechanism.

SN2 Pathway : If the reaction were to proceed via an SN2 mechanism, it would result in an inversion of the stereochemical configuration at the carbon center bearing the bromine atom. This is because the nucleophile must attack from the side opposite to the leaving group. libretexts.org

SN1 Pathway : For the more probable SN1 pathway, the reaction proceeds through a planar, achiral carbocation intermediate. libretexts.orgyoutube.com The nucleophile can then attack this planar intermediate from either face with nearly equal probability. This results in the formation of a nearly 50:50 mixture of both possible enantiomers, a product known as a racemic mixture. libretexts.org

Elimination Reactions (E1 and E2 mechanisms)

Elimination reactions are common pathways for alkyl halides and often compete with substitution reactions. askthenerd.commsu.edu These reactions result in the formation of an alkene by the removal of the bromine atom and a hydrogen atom from an adjacent carbon.

The E2 (bimolecular elimination) mechanism is a concerted, one-step process favored by strong, sterically hindered bases like potassium tert-butoxide. askthenerd.comlumenlearning.com The reaction requires an anti-periplanar arrangement of the hydrogen to be removed and the bromine leaving group. askthenerd.com

The E1 (unimolecular elimination) mechanism proceeds in two steps, with the formation of the same stable cyclopropyl-stabilized carbocation as in the SN1 reaction. lumenlearning.com This pathway is favored under the same conditions as SN1 (weak base, polar protic solvent) and is often promoted by heat. masterorganicchemistry.comuci.edu According to Zaitsev's rule, the major product of an E1 reaction is typically the most substituted (and therefore most stable) alkene.

Organometallic Reactions (e.g., Grignard, organolithium, or palladium-catalyzed couplings)

The carbon-bromine bond in this compound is a versatile handle for the formation of various organometallic reagents.

Grignard and Organolithium Reagents : Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) would form the corresponding Grignard reagent, (1-ethoxy-1-cyclopropylethyl)magnesium bromide. leah4sci.commasterorganicchemistry.com Similarly, reaction with an organolithium reagent like n-butyllithium could form the analogous organolithium species. These reagents are powerful nucleophiles and strong bases, useful for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and carbon dioxide. masterorganicchemistry.comyoutube.com

Palladium-Catalyzed Couplings : Bromocyclopropanes are known to participate in palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org This allows for the formation of a new carbon-carbon bond at the site of the bromine atom. A variety of coupling partners can be used, including aryl boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling), providing access to a wide range of more complex molecules. acs.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄ + Base Aryl-substituted cyclopropane derivative
Heck Coupling Alkene Pd(OAc)₂ + Ligand + Base Alkenyl-substituted cyclopropane derivative
Sonogashira Coupling Terminal Alkyne PdCl₂(PPh₃)₂ + CuI + Base Alkynyl-substituted cyclopropane derivative

Radical Reactions Involving Carbon-Bromine Bond Cleavage

The carbon-bromine bond can undergo homolytic cleavage to form a carbon-centered radical. This can be initiated photochemically (with UV light) or by using a radical initiator like AIBN (azobisisobutyronitrile). youtube.com A common transformation involving this pathway is radical hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This is often accomplished using a radical chain reaction with a reagent such as tributyltin hydride (Bu₃SnH), although modern, less toxic alternatives are now preferred. The reaction proceeds via a cyclopropyl-substituted ethyl radical intermediate, which then abstracts a hydrogen atom from the hydride source to give the final product.

In-Depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data

The inquiry into the chemical transformations of this compound was structured to investigate several key areas of reactivity, including electrophilic, nucleophilic, thermal, and photochemical ring-opening reactions, as well as the mechanistic details of these processes. However, the search for this specific information has been unsuccessful.

While general principles of cyclopropane chemistry are well-established, the unique substitution pattern of this compound, featuring both a bromoethyl group and an ethoxy group attached to the cyclopropane ring, suggests a complex reactivity profile that cannot be accurately predicted without specific experimental data. The interplay of inductive and steric effects from these substituents would be expected to significantly influence the regioselectivity and stereoselectivity of any ring-opening reaction.

For instance, in a hypothetical acid-catalyzed ring-opening , the protonation of the ethoxy group would likely initiate the reaction. The subsequent cleavage of a carbon-carbon bond in the cyclopropane ring could proceed via different pathways, influenced by the stability of the resulting carbocationic intermediates. The presence of the bromine atom would further complicate this, potentially participating in the reaction through neighboring group effects.

Similarly, in a nucleophilic ring-opening scenario, the reaction pathway would be dictated by the site of nucleophilic attack. This could be influenced by the electron-withdrawing nature of the bromoethyl group and the electron-donating nature of the ethoxy group, as well as the inherent strain of the three-membered ring.

Unfortunately, without published research findings, any discussion on the specific outcomes of these reactions, including the structures of the resulting products and the conditions required to achieve them, would be speculative. Furthermore, the creation of data tables detailing research findings, as requested, is not possible due to the absence of this data in the public domain.

The lack of information extends to thermal and photochemical ring-opening processes and any mechanistic investigations that would provide a deeper understanding of the cleavage pathways of the cyclopropane ring in this specific molecule.

Electrophilic Ring Opening

Reactivity of the Ethoxyethyl Moiety

The ethoxyethyl group attached to the cyclopropane ring introduces two primary sites of reactivity: the ether oxygen and the carbon-bromine bond.

Ethers are generally stable molecules, but the carbon-oxygen bond can be cleaved under strongly acidic conditions. The most common reagents for ether cleavage are strong hydrogen halides like hydrogen bromide (HBr) and hydrogen iodide (HI). rsc.orgscripps.eduyoutube.com The reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether and the reaction conditions. rsc.orglibretexts.orgmdpi.com

For this compound, treatment with a strong acid such as HBr would first lead to the protonation of the ether oxygen, forming a good leaving group (ethanol). rsc.org Subsequently, the bromide ion can act as a nucleophile. Given the primary nature of the carbon adjacent to the ether oxygen and the secondary nature of the carbon bearing the bromine, nucleophilic attack is likely to occur at the less hindered primary carbon of the ethyl group, following an S(_N)2 mechanism. This would result in the formation of 2-bromo-1-cyclopropylethanol (B1526999) and ethyl bromide. However, the presence of the bromine atom on the adjacent carbon might influence the reaction's course.

Alternatively, under conditions that favor carbocation formation, an S(_N)1 pathway could be envisioned, although it is less likely for this specific substrate.

Table 1: Hypothetical Products of Ether Cleavage of this compound with HBr

ReactantReagentConditionsPlausible MechanismMajor Products
This compoundHBr (conc.)HeatS(_N)22-Bromo-1-cyclopropylethanol, Ethyl bromide

The oxygen atom of the ethoxy group and the bromine atom in this compound can both act as Lewis bases, allowing the molecule to function as a ligand in coordination complexes with metal centers. The oxygen atom possesses lone pairs of electrons that can be donated to a metal, and the bromine atom can also coordinate, although it is a weaker Lewis base. Such bromo-ether compounds can act as bidentate or monodentate ligands.

The coordination of such ligands can activate the molecule for further reactions. For instance, coordination to a Lewis acidic metal center can enhance the electrophilicity of the carbon atoms attached to the oxygen and bromine, facilitating nucleophilic attack. While no specific studies on the coordination chemistry of this compound were identified, the principles of coordination chemistry suggest its potential to form complexes with various transition metals. nih.gov

Cycloaddition and Annulation Reactions

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be harnessed in cycloaddition and annulation strategies to construct more complex cyclic and polycyclic systems.

Donor-acceptor (D-A) cyclopropanes are known to undergo formal [3+2] and other cycloaddition reactions with various partners. nih.gov In the case of this compound, the ethoxy group can act as a donor and a suitable activating group on the cyclopropane ring (if present) would act as an acceptor. Under Lewis acid catalysis, the cyclopropane ring can be opened to form a 1,3-zwitterionic intermediate, which can then react with a variety of dipolarophiles. rsc.org

For instance, a Lewis acid could promote the ring opening of the cyclopropane, which could then participate in a [3+2] cycloaddition with an activated alkene or alkyne to form a five-membered ring. The specific nature of the substituents on the cyclopropane ring and the reaction partner would determine the feasibility and outcome of such a reaction.

Annulation reactions involving cyclopropane derivatives provide a powerful tool for the synthesis of polycyclic systems. rsc.org The ring-opening of the cyclopropane in this compound could be part of a cascade reaction to build fused or bridged ring systems. For example, an intramolecular reaction could be triggered by first displacing the bromide with a nucleophile, followed by a cyclopropane ring-opening and subsequent cyclization.

Lewis acid-promoted reactions of cyclopropanes bearing carbonyl groups with dienol ethers have been shown to yield bicyclo[4.1.1]octanes. organic-chemistry.org While our target molecule lacks a carbonyl, analogous transformations could potentially be designed. The synthesis of polycyclic ethers has also been achieved through various cyclization strategies involving epoxide ring-opening cascades, which could be conceptually related to the reactivity of the strained cyclopropane ring.

Rearrangement Reactions

Rearrangement reactions are a common feature in the chemistry of strained ring systems, often proceeding through carbocationic intermediates. The presence of a leaving group (bromide) and a strained ring in this compound suggests the possibility of several rearrangement pathways.

One potential rearrangement is a cyclopropylcarbinyl-homoallyl rearrangement. If a carbocation is formed at the carbon bearing the ethoxy group (for instance, through the loss of the ethoxy group under certain conditions), this could trigger the rearrangement of the adjacent cyclopropane ring to form a cyclobutane (B1203170) or a homoallylic system.

Furthermore, reactions involving the displacement of the bromide ion could lead to intermediates that undergo rearrangement. For example, if the bromide is eliminated to form a double bond, subsequent reactions could lead to rearranged products. While specific examples for this compound are not available, the general principles of carbocation and strained ring rearrangements are well-established.

Skeletal Rearrangements of Cyclopropane Derivatives

The high ring strain of the cyclopropane ring (approximately 115 kJ/mol) makes it susceptible to ring-opening reactions, often initiating skeletal rearrangements. psu.edu These transformations are typically mediated by the formation of reactive intermediates, such as radicals or cations, at the carbon atom adjacent to the ring. In the case of this compound, the carbon bearing the bromine atom is a prime site for the initiation of such reactions.

One of the most well-documented rearrangements involving cyclopropane derivatives is the cyclopropylcarbinyl-homoallyl rearrangement . This process is particularly efficient when a radical is generated at the cyclopropylcarbinyl position. Homolytic cleavage of the carbon-bromine bond in this compound, for instance, through the use of radical initiators like tributyltin hydride or by photolysis, would generate a cyclopropylcarbinyl radical. This radical intermediate is known to undergo rapid ring opening. libretexts.orgucl.ac.uk

The ring opening of the cyclopropylcarbinyl radical is a highly exothermic process that relieves the ring strain and leads to the formation of a more stable homoallylic radical. psu.edu The regioselectivity of this ring-opening is influenced by the substitution pattern on the cyclopropane ring. For an unsubstituted cyclopropylmethyl radical, the rearrangement to the but-3-enyl radical is extremely fast. psu.edu In the case of the radical derived from this compound, the ethoxy group's influence on the stability of the resulting radical would be a key factor in determining the reaction pathway.

It is important to note that while cationic rearrangements of cyclopropylcarbinyl systems can sometimes lead to cyclobutyl products, radical rearrangements of this type predominantly result in ring-opened products. psu.edu

Reactive Intermediate Initiation Method Expected Rearrangement Pathway Key Influencing Factors
Cyclopropylcarbinyl RadicalRadical initiators (e.g., AIBN, (Bu)3SnH), photolysisCyclopropylcarbinyl-homoallyl rearrangementSubstituent effects on radical stability, stereoelectronics
Cyclopropylcarbinyl CationSolvolysis, Lewis acidsPotential for Wagner-Meerwein type shiftsSolvent polarity, nature of the leaving group

Computational and Spectroscopic Investigations of 2 Bromo 1 Ethoxyethyl Cyclopropane

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework for understanding the behavior of (2-Bromo-1-ethoxyethyl)cyclopropane at the molecular level. These computational methods offer a lens into its electronic structure, conformational possibilities, and the energetics of its formation.

Electronic Structure Analysis (e.g., frontier molecular orbitals)

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.comyoutube.com The energy and localization of these orbitals are crucial in predicting the molecule's reactivity. For this compound, the HOMO is expected to be localized on the cyclopropane (B1198618) ring and the oxygen atom of the ethoxy group, which are the most electron-rich areas. The LUMO, conversely, is likely centered on the antibonding orbital of the carbon-bromine bond (σ* C-Br), which is the most electrophilic site. youtube.com

The interaction between these frontier orbitals governs the molecule's chemical reactions. youtube.com Nucleophiles will preferentially attack the LUMO, leading to the displacement of the bromide ion, while electrophiles will react with the electron density of the HOMO. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical but realistic data based on general principles for similar compounds, as specific experimental or computational values for this compound are not readily available in public literature.

Molecular OrbitalEnergy (eV)Description
HOMO-9.5Highest Occupied Molecular Orbital, primarily located on the cyclopropane ring and oxygen atom.
LUMO+1.2Lowest Unoccupied Molecular Orbital, primarily located on the C-Br antibonding orbital.
HOMO-LUMO Gap10.7Indicates good kinetic stability.

Conformational Analysis and Energy Minima

The presence of a flexible ethoxyethyl side chain on the rigid cyclopropane ring introduces several possible conformations for this compound. Conformational analysis, through computational methods, seeks to identify the most stable arrangements of the atoms, corresponding to energy minima on the potential energy surface.

Rotation around the C-C and C-O single bonds in the side chain will lead to various staggered and eclipsed conformations. The relative energies of these conformers are determined by a balance of steric hindrance and electronic interactions. It is anticipated that the most stable conformer will minimize steric repulsion between the bulky bromine atom, the ethoxy group, and the cyclopropane ring.

Reaction Pathway Elucidation through Transition State Calculations (e.g., DFT studies of cyclopropanation)

Density Functional Theory (DFT) calculations are a powerful tool for mapping out the potential energy surface of a chemical reaction, including the identification of transition states. e3s-conferences.org For the synthesis of this compound, a likely route is the cyclopropanation of an appropriate alkenyl ether.

Transition state calculations can elucidate the mechanism of this reaction, for instance, by modeling the addition of a carbene or carbenoid to the double bond of a precursor like 1-bromo-4-ethoxybut-1-ene. These calculations would provide the activation energy for the reaction, offering insights into its feasibility and rate. Furthermore, such studies can explain the stereochemical outcome of the cyclopropanation. researchgate.net

Analysis of Strained Ring Bonding Characteristics

The cyclopropane ring is characterized by significant ring strain, a consequence of its C-C-C bond angles being constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. libretexts.orgutexas.edu This angle strain results in "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. libretexts.orgutexas.edu

This unique bonding model imparts partial double-bond character to the C-C bonds of the cyclopropane ring, making them more reactive than typical alkane C-C bonds. utexas.edu The presence of the (2-bromo-1-ethoxyethyl) substituent is expected to influence the electronic properties of the ring through inductive and steric effects, though the fundamental characteristics of the strained ring bonding will persist. The total strain energy in cyclopropane is approximately 27.5 kcal/mol. libretexts.org

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopropane ring, the ethoxy group, and the ethyl chain. The protons on the cyclopropane ring typically appear at an unusually high field (low ppm value) due to the ring current effect, often between 0.2 and 1.0 ppm. docbrown.inforesearchgate.net The protons of the ethoxy group would present as a quartet and a triplet. The methine proton adjacent to the bromine and the oxygen would be shifted downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbon atoms of the cyclopropane ring are expected to resonate at a high field (low ppm), typically in the range of -5 to 20 ppm. docbrown.info The carbon atom bonded to the bromine will be shifted to a lower field.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Illustrative) This table presents hypothetical but realistic data based on general principles for similar compounds, as specific experimental or computational values for this compound are not readily available in public literature.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cyclopropane Ring Protons0.3 - 1.25 - 15
-CH(OEt)-3.2 - 3.670 - 75
-CH₂Br3.4 - 3.830 - 35
-OCH₂CH₃3.5 - 3.9 (q)60 - 65
-OCH₂CH₃1.1 - 1.4 (t)14 - 18

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR and Raman spectra are expected to exhibit characteristic absorption and scattering bands corresponding to the vibrations of its constituent parts: the cyclopropyl (B3062369) ring, the ethyl ether group, and the carbon-bromine bond.

Expected Vibrational Modes:

C-H stretching: Aliphatic C-H stretching vibrations from the cyclopropyl and ethoxy groups are anticipated in the 2850-3000 cm⁻¹ region. The C-H stretching of the cyclopropyl ring may appear at slightly higher wavenumbers (around 3100-3000 cm⁻¹) compared to the ethyl group.

CH₂ bending (scissoring): These vibrations are expected around 1450-1470 cm⁻¹.

C-O-C stretching: The asymmetric and symmetric stretching of the ether linkage typically gives rise to strong bands in the 1070-1150 cm⁻¹ region.

Cyclopropane ring vibrations: The cyclopropane ring has characteristic "ring breathing" and deformation modes. These are often observed in the fingerprint region, with a notable band around 1020 cm⁻¹.

C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the mid-IR spectrum, typically between 500 and 600 cm⁻¹.

Illustrative Vibrational Data:

While specific experimental spectra for this compound are not publicly available, the following table presents expected characteristic vibrational frequencies based on data for similar compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
C-H Stretch (cyclopropyl)~3080MediumMedium
C-H Stretch (aliphatic)2850-2980StrongStrong
CH₂ Scissoring~1460MediumMedium
C-O-C Asymmetric Stretch~1120StrongWeak
Cyclopropane Ring Breathing~1025MediumStrong
C-Br Stretch~550StrongMedium

This table is illustrative and presents expected values based on known data for related functional groups and structures.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragment ions.

For this compound (molar mass: 193.08 g/mol for the monoisotopic mass with ⁷⁹Br), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).

Expected Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through several pathways, primarily involving the cleavage of the weakest bonds and the formation of stable carbocations.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers, leading to the formation of a stable oxonium ion.

Loss of the bromoethyl group: Cleavage of the bond between the cyclopropyl ring and the ethoxyethyl side chain.

Loss of an ethoxy radical: Fragmentation involving the loss of the -OCH₂CH₃ group.

Cleavage of the C-Br bond: This would result in a fragment at [M-Br]⁺.

Illustrative Mass Spectrometry Data:

m/z (relative to ⁷⁹Br)Proposed Fragment IonRelative Abundance
193/195[C₇H₁₃BrO]⁺ (Molecular Ion)Low
147/149[M - C₂H₅O]⁺Medium
113[M - Br]⁺High
85[C₄H₅O]⁺ (from alpha-cleavage)High
69[C₅H₉]⁺ (Cyclopropylmethyl cation)Medium
41[C₃H₅]⁺ (Cyclopropyl cation)Medium

This table is illustrative and presents expected fragmentation patterns based on the structure of the compound and known fragmentation of similar molecules.

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is a technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction may be challenging. However, if a suitable crystalline derivative of this compound were synthesized, X-ray crystallography could provide definitive information about its solid-state conformation, including bond lengths, bond angles, and stereochemical relationships. This technique has been successfully applied to determine the structure of various cyclopropane derivatives. For example, the crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene, although a different class of compound, demonstrates the utility of X-ray crystallography in unambiguously determining the geometric configuration of substituted alkenes that can be related to cyclopropane precursors. acs.org

Advanced Analytical Methods for Reaction Monitoring and Product Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progress

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential techniques for separating and analyzing mixtures of compounds. They are widely used to assess the purity of this compound and to monitor the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC):

GC is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the components of a mixture. ijpsr.com The choice of the GC column is critical for achieving good separation. A common choice for general-purpose analysis of such compounds would be a non-polar or mid-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase. ijpsr.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that can be used for both analytical and preparative separations. For a compound like this compound, a reversed-phase HPLC method would be appropriate. sielc.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The composition of the mobile phase can be adjusted to achieve the desired separation.

Illustrative Chromatographic Conditions:

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column 5% Phenyl-Polysiloxane (30 m x 0.25 mm, 0.25 µm)C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Helium (carrier gas)Acetonitrile/Water gradient
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)UV (at a low wavelength) or Mass Spectrometer (MS)
Injection Temp. ~250 °CN/A
Oven Program Temperature gradient (e.g., 50 °C to 250 °C)Isocratic or gradient elution

This table provides illustrative chromatographic conditions based on general principles and data for similar compounds. ijpsr.comsielc.com

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses two stereocenters, meaning it can exist as a mixture of four stereoisomers (two pairs of enantiomers). Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. This is crucial in fields like medicinal chemistry, where different enantiomers can have vastly different biological activities.

Chiral separations can be achieved using either chiral GC or chiral HPLC. The key to this separation is the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For cyclopropane derivatives, modified cyclodextrins are commonly used as CSPs in gas chromatography. oup.comoup.com In HPLC, a variety of chiral columns are available, often based on polysaccharide derivatives. The determination of the enantiomeric excess (ee) is a critical application of chiral chromatography.

Illustrative Chiral Separation Data:

TechniqueChiral Stationary Phase (CSP) ExampleMobile Phase/Carrier Gas ExampleObservation
Chiral GC Modified β-cyclodextrinHeliumBaseline separation of the four stereoisomers.
Chiral HPLC Polysaccharide-based (e.g., Chiralcel OD-H)Hexane/IsopropanolSeparation of enantiomeric pairs.

This table is illustrative and based on reported methods for the chiral separation of cyclopropane derivatives. oup.com

Strategic Applications in Organic Synthesis

Building Block for Complex Molecular Architectures

The structure of (2-Bromo-1-ethoxyethyl)cyclopropane is ideally suited for the construction of sophisticated molecular frameworks. The interplay between its functional groups allows for sequential and controlled chemical transformations.

The bromide on the ethyl side chain serves as an excellent leaving group, enabling the synthesis of a diverse range of other cyclopropane (B1198618) derivatives through nucleophilic substitution. This allows for the introduction of various functional groups, such as azides, cyanides, thiols, and larger organic moieties.

Furthermore, the molecule can participate in Michael Initiated Ring Closure (MIRC) reactions, which are powerful methods for forming cyclopropanes. rsc.orgresearchgate.net In a typical MIRC reaction, a Michael addition is followed by an intramolecular cyclization. rsc.org While this compound is already a cyclopropane, its functional handles could be modified to create substrates for subsequent MIRC-type reactions to build more complex polycyclic systems. The synthesis of functionalized cyclopropanes can also be achieved through various catalytic methods, including those that are tolerant of different functional groups. nih.govorganic-chemistry.org

Activated cyclopropanes are well-established precursors for synthesizing heterocyclic compounds through ring-expansion reactions. rsc.orgrsc.orgresearchgate.net These reactions often proceed via a formal [3+2] cycloaddition, where the cyclopropane acts as a three-carbon synthon that reacts with a two-atom component (a dipole), such as an aldehyde, imine, or nitrile, to form a five-membered ring. rsc.org

In the case of this compound, Lewis acid activation could facilitate the opening of the cyclopropane ring to form a 1,3-dipole equivalent. This intermediate could then react with various dipolarophiles to construct a range of densely functionalized heterocycles, a strategy valuable in both diversity-oriented synthesis and the total synthesis of natural products. rsc.orgresearchgate.net The development of methods using donor-acceptor cyclopropanes has provided access to numerous heterocyclic systems, and similar reactivity could be explored for this compound. researchgate.net

The construction of spirocycles, where two rings share a single atom, and bicyclic systems is a significant challenge in organic synthesis. Cyclopropane derivatives have emerged as valuable building blocks for these complex architectures. acs.orgnih.gov Spiro-cyclopropanes are important pharmacophores found in many FDA-approved drugs. acs.org

One powerful strategy involves the intramolecular cyclopropanation of an alkene, which can be achieved through various catalytic methods. acs.orgnih.gov For a molecule like this compound, the bromoethyl arm could be elaborated into a tether containing an alkene. Subsequent reaction, perhaps via a radical-polar crossover process, could lead to the formation of a spirocyclic or fused bicyclic system. acs.org Syntheses of complex molecules like drospirenone (B1670955) have utilized cyclopropane-containing intermediates to construct spirocyclic lactone moieties. nih.gov Additionally, methods for creating oxa-spirocycles have been developed using iodocyclization, highlighting the utility of halogenated precursors in building spiro-systems. rsc.org

Reagent in Cascade and Domino Reactions

Cascade reactions, also known as domino reactions, are processes involving at least two consecutive bond-forming transformations under the same reaction conditions, where each subsequent step is triggered by the functionality formed in the previous one. acs.org These reactions are highly efficient as they reduce the need for multiple purification steps and minimize waste.

The unique combination of functional groups in this compound makes it an excellent candidate for cascade reactions. For instance, a palladium-catalyzed cascade reaction has been developed using vinyl-substituted donor-acceptor cyclopropanes and salicylaldehydes to form benzoxepins. nih.gov This process involves a ring-opening, olefination, and subsequent O-allylation in one pot. nih.gov Similarly, photochemical cascade reactions involving cyclopropanation and subsequent rearrangements have been used to create complex heterocyclic derivatives. researchgate.net Ring-opening/recyclization cascades of cyclopropyl (B3062369) ketones can also lead to complex structures like indenones and fluorenones without the need for a metal or acid catalyst. acs.org The high reactivity of cyclopropanes makes them ideal substrates for initiating such complex and efficient transformations. researchgate.net

Intermediates for the Synthesis of Specialty Chemicals

The structural motifs accessible from this compound are relevant to the synthesis of high-value specialty chemicals.

The cyclopropane ring is a privileged structure in modern fragrance chemistry, prized for its ability to impart unique and powerful olfactory properties. nih.govnih.govencyclopedia.pub Many successful synthetic fragrances incorporate a cyclopropane moiety to achieve specific scent profiles, from woody and musky to floral and fruity notes. nih.govifragranceofficial.com

This compound serves as a potential intermediate for novel fragrance compounds. The cyclopropane core provides a rigid scaffold, while the bromoethyl and ethoxy groups offer points for chemical modification to fine-tune the molecule's volatility, polarity, and interaction with olfactory receptors. A patent has described the use of general cyclopropane derivatives in flavor and fragrance compositions, highlighting the broad applicability of this structural class. google.comwipo.int

Several highly successful commercial fragrances are based on cyclopropane structures. Their synthesis showcases the importance of cyclopropanation reactions in the industry. nih.gov

Examples of Commercially Significant Cyclopropane-Containing Fragrance Molecules

Fragrance Molecule Developer Olfactory Profile Key Structural Feature
Javanol Givaudan A powerful and creamy sandalwood scent with rosy and musky facets. perfumerflavorist.comnaturalmint.in Contains a cyclopropane ring integral to its complex bicyclic structure. nih.govperfumerflavorist.com
Serenolide Givaudan A white musk with sweet and fruity undertones. parfumo.comgoogle.com A linear musk that incorporates a cyclopropane carboxylate ester. google.com
Toscanol Givaudan A potent, sweet-spicy anisic note reminiscent of basil and licorice. scentspiracy.comgivaudan.compellwall.com Features a cyclopropylmethyl group attached to a methoxybenzene ring. pellwall.com

| Pashminol | Givaudan | A warm, woody, and musky sandalwood-type odorant. nih.govifragranceofficial.com | A structural analog to other sandalwood molecules, relying on a cyclopropane for its character. nih.gov |


Utility in the Preparation of Bioactive Analogs for Mechanistic Studies

The strategic incorporation of unique structural motifs into potential therapeutic agents is a cornerstone of modern medicinal chemistry. The cyclopropane ring, in particular, has garnered significant attention for its distinct stereochemical and electronic properties. drugbank.comrsc.org The compound this compound serves as a valuable, specialized building block for the synthesis of bioactive analogs intended for mechanistic studies. Its utility stems from the combination of a conformationally rigid cyclopropane core and a reactive bromo substituent, which together allow for the systematic and controlled introduction of diverse chemical functionalities.

The primary role of the cyclopropane moiety in this context is to provide a rigid scaffold. acs.org Unlike flexible alkyl chains, the three-membered ring locks the attached substituents into well-defined spatial orientations. nih.gov This conformational restriction is invaluable for mechanistic studies of ligand-receptor interactions, as it helps to elucidate the optimal three-dimensional arrangement of pharmacophoric elements required for binding to a biological target. nih.gov By comparing a series of structurally related analogs built from the this compound core, researchers can dissect the contributions of individual functional groups to molecular recognition events without the confounding variable of conformational flexibility.

The synthetic utility of this compound is centered on the reactivity of the bromine atom, which functions as an effective leaving group in nucleophilic substitution reactions. This allows the cyclopropyl scaffold to be derivatized with a wide array of nucleophiles, leading to the generation of a library of analogs. Each analog retains the core cyclopropane-ethoxyethyl structure but differs in the identity of the newly introduced functional group. These analogs can then be used as chemical probes to explore the steric and electronic requirements of a biological target's binding site.

For instance, displacement of the bromide with various amines, thiols, or azides can introduce functionalities capable of participating in different non-covalent interactions, such as hydrogen bonding or ionic interactions. The subsequent analysis of how these systematic structural changes affect binding or functional parameters provides deep mechanistic insights into the molecular basis of action.

Below is a representative table illustrating the potential synthetic transformations of this compound to generate a diverse set of molecular probes for mechanistic investigations.

Reactant NucleophileResulting Functional GroupPotential Mechanistic Question Addressed
Primary/Secondary Amine (R-NH₂)Amino Group (-NHR)Probing for hydrogen bond donors/acceptors or ionic interaction sites in a binding pocket.
Thiol (R-SH)Thioether Group (-SR)Investigating the presence of soft, polarizable residues or potential for metal coordination.
Azide (N₃⁻)Azido Group (-N₃)Serving as a precursor for triazole formation via click chemistry or as a photoaffinity labeling group.
Cyanide (CN⁻)Nitrile Group (-CN)Introducing a rigid, polar group to probe dipole-dipole interactions.
Alkoxide (R-O⁻)Ether Group (-OR)Evaluating the steric and electronic impact of modifying the ether linkage.

The ethoxy group on the side chain also plays a role, providing a specific steric and electronic profile that can be compared against other analogs where this group might be different. While the primary derivatization occurs at the bromo-position, the complete structure of this compound offers a stable and well-defined platform for building sophisticated molecular tools aimed at unraveling complex biological mechanisms. The development of synthetic methods to create such tailored molecules is crucial for advancing our understanding of molecular interactions. psu.edu

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

While methods for the synthesis of some brominated cyclopropanes exist, the development of highly efficient, selective, and sustainable routes to (2-Bromo-1-ethoxyethyl)cyclopropane remains a key objective. Research will likely focus on improving existing methods and inventing new ones that adhere to the principles of modern chemistry.

The synthesis of cyclopropanes has traditionally involved methods that are not always environmentally benign. thieme-connect.deresearchgate.net Future research will prioritize the development of green synthetic pathways to this compound. This involves several key strategies:

Alternative Reaction Media: Moving away from conventional volatile organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions. thieme-connect.deresearchgate.net

Energy Efficiency: Employing alternative energy sources such as microwave irradiation, ultrasound, or mechanochemistry to reduce reaction times and energy consumption. researchgate.netucl.ac.uk

Biocatalysis: Utilizing engineered enzymes, such as myoglobin (B1173299) or heme-containing proteins, for the asymmetric cyclopropanation to afford enantiomerically pure products. utdallas.eduutdallas.edu This is particularly relevant for creating chiral versions of the target compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This can be evaluated using metrics like the E-factor (Environmental Factor) and Process Mass Intensity (PMI). thieme-connect.deoulu.fi

Table 1: Potential Green Chemistry Strategies for the Synthesis of this compound

Strategy Principle Potential Application to Target Synthesis
Mechanochemistry Using mechanical force (e.g., ball milling) to initiate reactions, often solvent-free. ucl.ac.uk A solvent-free Simmons-Smith type reaction using an appropriate alkene precursor. ucl.ac.uk
Photocatalysis Using visible light to promote reactions, often under mild conditions. researchgate.netacs.org A visible-light-mediated radical cyclopropanation pathway. acs.orgacs.org
Biocatalysis Employing enzymes for high selectivity and mild reaction conditions. utdallas.edu Asymmetric synthesis using engineered enzymes to control stereochemistry. utdallas.edu
Aqueous Media Using water as a safe, non-toxic solvent. thieme-connect.de Development of water-tolerant catalytic systems for the cyclopropanation step.

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. chemistryviews.orgd-nb.info The application of continuous-flow technology to the synthesis of this compound could overcome challenges associated with hazardous intermediates or exothermic reactions. chemistryviews.orgresearchgate.net

Future research could focus on designing a multi-step continuous-flow system. researchgate.net For instance, the in-situ generation of a reactive species followed immediately by its reaction in a subsequent flow reactor could minimize decomposition and improve yield. chemistryviews.org Immobilizing catalysts or reagents in packed-bed reactors would simplify purification and allow for catalyst recycling, further enhancing the sustainability of the process. chemistryviews.orgacs.org

Table 2: Comparison of Batch vs. Potential Flow Synthesis of this compound

Parameter Batch Processing Flow Processing
Safety Handling of potentially unstable intermediates in large quantities can be hazardous. Small reaction volumes enhance safety, especially for exothermic or fast reactions. d-nb.info
Scalability Scaling up can be non-linear and require significant process redesign. Scalability is achieved by running the process for longer durations ("scaling out"). acs.org
Control Less precise control over temperature, pressure, and reaction time. Precise control over reaction parameters leads to higher consistency and yield. researchgate.net
Purification Often requires workup and purification of large batches. In-line purification and separation can be integrated into the flow system. chemistryviews.org

Exploration of Unprecedented Reactivity Patterns

The unique structural features of this compound suggest it could serve as a versatile synthon. The ethoxy group can act as a donor and the bromide as a leaving group, making it a candidate for reactions typical of donor-acceptor cyclopropanes. researchgate.net

The development of new catalysts will be crucial for unlocking the synthetic potential of this compound. Research will likely target catalysts that can selectively activate specific bonds or direct the stereochemical outcome of reactions.

Transition Metal Catalysis: Palladium, rhodium, iridium, and cobalt catalysts could be explored for various cross-coupling and ring-opening reactions. researchgate.netorganic-chemistry.orgnih.govacs.org For example, a palladium-catalyzed cross-coupling could replace the bromide with various organic fragments. nih.gov

Organocatalysis: Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, could be developed for enantioselective transformations, reducing the reliance on potentially toxic heavy metals. chemistryviews.org

Biocatalysis: Engineered enzymes could be developed not only for synthesis but also for selective downstream functionalization of the molecule. utdallas.edu

Table 3: Potential Catalytic Transformations for this compound

Catalyst Type Potential Reaction Desired Outcome
Palladium Suzuki or Sonogashira cross-coupling. organic-chemistry.org Selective replacement of the bromine atom with aryl, vinyl, or alkynyl groups.
Rhodium/Iridium Catalytic ring-opening or cycloaddition. researchgate.netacs.org Formation of larger ring systems or functionalized acyclic products.
Chiral Phosphoric Acids Asymmetric ring-opening/rearrangement. Enantioselective synthesis of complex chiral molecules.
Engineered Heme Proteins Selective C-H functionalization. Late-stage modification of the cyclopropane (B1198618) ring or ethyl group. utdallas.edu

Donor-acceptor cyclopropanes are well-known to act as 1,3-zwitterionic synthons in formal cycloaddition reactions to construct five-, six-, and seven-membered rings. researchgate.netresearchgate.netcolab.ws Future research should investigate whether this compound can participate in such transformations. Upon activation with a Lewis acid, the cyclopropane ring could open to form a zwitterionic intermediate, which could then be trapped by various dipolarophiles or heterodienes. researchgate.netcolab.ws This could provide rapid access to complex heterocyclic and carbocyclic frameworks. researchgate.net

Table 4: Potential Cycloaddition Reactions Involving this compound

Reaction Type Dipolarophile/Dienophile Potential Product Scaffold
[3+2] Cycloaddition Aldehydes, ketones, imines. researchgate.net Substituted tetrahydrofurans, pyrrolidines. acs.org
[3+2] Cycloaddition Alkenes, alkynes. rsc.org Functionalized cyclopentanes, cyclopentenes.
[3+3] Cycloaddition 1,3-Dipolar systems. colab.ws Six-membered heterocyclic compounds.
[3+4] Cycloaddition Dienes. Seven-membered carbocyclic rings.

Advanced Computational Modeling and Machine Learning in Reaction Prediction

Computational chemistry is a powerful tool for predicting reactivity and guiding experimental design. arxiv.org For this compound, computational studies can provide invaluable insights.

Density Functional Theory (DFT): DFT calculations can be used to model reaction mechanisms, predict activation barriers, and understand the regioselectivity and stereoselectivity of potential reactions. rsc.org This can help prioritize which reactions are most likely to be successful in the lab.

Machine Learning (ML): As chemical reaction data becomes more abundant, machine learning models are being developed to predict reaction outcomes, suggest optimal reaction conditions, and even discover novel reactions. rjptonline.orgijnc.irijnc.ir By training ML models on datasets of known cyclopropane reactions, it may become possible to predict the behavior of this compound with new reagents or under different conditions. nih.gov These models can accelerate the discovery of new applications for this compound by rapidly screening vast chemical spaces. rjptonline.orgijnc.ir

Table 5: Application of Computational Tools in Studying this compound

Computational Tool Specific Application Expected Insight
DFT Calculations Modeling transition states of cycloaddition reactions. rsc.org Understanding the origins of stereoselectivity and regioselectivity.
Molecular Dynamics Simulating enzyme-substrate interactions for biocatalysis. Guiding protein engineering efforts for improved catalytic efficiency. arxiv.org
Supervised ML Models Predicting reaction yield based on substrates and conditions. rjptonline.org Optimization of synthetic routes without extensive experimental screening.
Retrosynthesis Software Identifying potential synthetic pathways utilizing the target as a building block. nih.gov Highlighting the value of the compound in complex molecule synthesis.

Designing New Multicomponent Reactions Incorporating Cyclopropane Building Blocks

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer significant advantages in terms of efficiency and molecular diversity. nih.gov The development of new MCRs that incorporate cyclopropane building blocks like this compound is a promising area for synthetic innovation. The inherent reactivity of the cyclopropane ring, often likened to a carbon-carbon double bond, combined with the functional handles of the bromo and ethoxy groups, provides multiple avenues for its participation in MCRs. rsc.org

The design of such reactions could exploit the dual nature of the this compound scaffold. The ethoxy group can act as a directing group or be involved in subsequent transformations, while the bromine atom serves as an excellent leaving group or a site for metal-catalyzed cross-coupling reactions. For instance, a Passerini or Ugi MCR could potentially incorporate the cyclopropane moiety if one of the components is derived from it. nih.govwiley.com

Research in this area could focus on several key strategies:

Activation of the Cyclopropane Ring: Investigating Lewis or Brønsted acid catalysis to activate the cyclopropane ring towards nucleophilic attack by other components in an MCR sequence.

Sequential MCR/Ring-Opening Reactions: Designing tandem processes where an initial MCR is followed by a selective ring-opening of the cyclopropane, leading to the rapid construction of complex acyclic or larger ring systems.

Development of Novel Isocyanide Components: Synthesizing isocyanides derived from cyclopropylamines, which are key components in many MCRs, to introduce the cyclopropane core into diverse molecular scaffolds.

The successful integration of cyclopropane building blocks into MCRs would provide rapid access to libraries of novel compounds with three-dimensional complexity, which is highly desirable in drug discovery and materials science. nih.govacs.org

Table 1: Potential Multicomponent Reactions Incorporating this compound Derivatives.
Multicomponent ReactionPotential Role of Cyclopropane Building BlockKey Reactive Feature UtilizedPotential Product Scaffold
Ugi ReactionAs the amine or carboxylic acid component (after functional group manipulation)Amine or carboxyl functionalityComplex acyclic amides
Passerini ReactionAs the carboxylic acid component (after hydrolysis of the ethoxy group and oxidation)Carboxyl functionalityα-Acyloxy carboxamides
Biginelli ReactionAs a modified aldehyde or β-ketoester componentCarbonyl functionalityDihydropyrimidinones
Hantzsch Dihydropyridine SynthesisAs the aldehyde componentCarbonyl functionalityDihydropyridines

Integration with Retrosynthetic Strategies for Complex Target Synthesis

Retrosynthetic analysis is a powerful method for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. umi.ac.id The incorporation of the this compound unit into retrosynthetic strategies offers a novel approach to the synthesis of intricate target molecules, particularly those containing a cyclopropane motif, which is present in numerous natural products and pharmaceuticals. marquette.edu

The key to integrating this building block lies in recognizing its potential as a "synthon" – a conceptual fragment representing a synthetic operation. The this compound moiety can be viewed as a synthon for a cyclopropyl-substituted electrophile due to the presence of the bromine atom. This allows for disconnections that involve the formation of a carbon-carbon or carbon-heteroatom bond at the ethyl side chain.

Common retrosynthetic strategies that could employ this building block include:

Nucleophilic Substitution: The bromide can be displaced by a variety of nucleophiles (e.g., organocuprates, enolates, amines) to append the cyclopropane unit to a more complex molecular framework.

Radical Reactions: The carbon-bromine bond can be a precursor for radical-based transformations, enabling the formation of carbon-carbon bonds under mild conditions.

Organometallic Cross-Coupling: Conversion of the bromide to an organometallic reagent (e.g., a Grignard or organozinc reagent) would allow for its use in standard cross-coupling reactions like Suzuki, Negishi, or Stille couplings.

A hypothetical retrosynthetic analysis of a complex target molecule containing a functionalized cyclopropane ring might identify this compound as a key intermediate. The synthesis would then proceed in a convergent manner, with the cyclopropane building block being prepared separately and then coupled with another advanced intermediate.

Table 2: Retrosynthetic Disconnections and Corresponding Synthetic Methodologies for Cyclopropane-Containing Targets.
Retrosynthetic DisconnectionForward Synthetic ReactionKey Reagents/MethodsReference Strategy
C-C bond between cyclopropane and an alkyl/aryl groupOrganometallic cross-couplingPalladium catalysis (e.g., Suzuki, Stille) nih.gov
Cyclopropane ring itselfCyclopropanation of an alkeneSimmons-Smith reaction, Diazomethane with a metal catalyst rsc.orgyoutube.comyoutube.com
C-C bond adjacent to a carbonyl groupMichael-initiated ring closure (MIRC)Conjugate addition followed by intramolecular cyclization rsc.orgrsc.org
Cyclopropane from a 1,3-dihalideIntramolecular Wurtz reactionSodium or zinc metal youtube.com

The strategic use of pre-functionalized cyclopropane building blocks like this compound can significantly streamline the synthesis of complex molecules, avoiding the often-challenging late-stage introduction of the strained cyclopropane ring. researchgate.net Future research will likely focus on demonstrating the utility of this and related building blocks in the total synthesis of biologically active natural products and their analogues.

Q & A

Q. What are the optimal synthetic routes for preparing (2-bromo-1-ethoxyethyl)cyclopropane, and how do reaction conditions influence yield?

  • Methodological Answer : Brominated cyclopropanes are typically synthesized via radical bromination or nucleophilic substitution. For analogues like 2-bromo-1,1-dimethylcyclopropane, bromination of the parent cyclopropane using Br₂ in CCl₄ under controlled conditions achieves moderate yields . For this compound, a plausible route involves ethoxyethyl group introduction via Williamson ether synthesis prior to cyclopropanation. Key factors include:
  • Temperature : Low temperatures (0–5°C) minimize side reactions like over-bromination.
  • Solvent : Non-polar solvents (e.g., CCl₄) favor radical mechanisms, while polar aprotic solvents (e.g., DMSO) aid nucleophilic substitution.
  • Catalysts : Lewis acids (e.g., FeCl₃) may enhance regioselectivity.
    Characterization requires GC-MS for purity assessment and NMR to confirm cyclopropane ring integrity (e.g., characteristic proton signals at δ 0.9–1.3 ppm) .

Q. How can NMR spectroscopy distinguish stereoisomers in brominated cyclopropane derivatives?

  • Methodological Answer : Cyclopropane rings induce distinct NMR splitting patterns due to ring strain and restricted rotation. For this compound:
  • ¹H NMR : Ethoxyethyl protons (CH₂O) appear as a quartet (δ 3.3–3.7 ppm), while cyclopropane protons show a doublet (δ 1.25 ppm) from vicinal coupling .
  • ¹³C NMR : Cyclopropane carbons resonate at δ 10–15 ppm; bromine-induced deshielding shifts the adjacent carbon to δ 30–35 ppm.
    Stereochemical analysis may require NOESY or variable-temperature NMR to resolve diastereomers .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model transition states and activation energies. Key steps:
  • Geometry Optimization : Minimize strain by adjusting cyclopropane bond angles (typically 60°).
  • Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions stabilizing intermediates.
  • Reactivity Trends : The ethoxyethyl group’s electron-donating effect reduces electrophilicity at the brominated carbon, favoring SN2 over SN1 mechanisms. Compare with analogues like 2-bromo-1,1-dimethylcyclopropane, where methyl groups enhance steric hindrance .
    Validate predictions with kinetic isotope effects (KIEs) or Hammett plots .

Q. How do ring strain and substituent effects influence the stability of this compound under thermal or acidic conditions?

  • Methodological Answer : Cyclopropane’s 60° bond angles impose ~27 kcal/mol strain, making it prone to ring-opening. Stability assays include:
  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (e.g., >150°C suggests moderate stability).
  • Acid Sensitivity : Monitor ring-opening via HBr release in H₂SO₄/ethanol.
    Substituents like ethoxyethyl donate electrons via resonance, slightly stabilizing the ring compared to electron-withdrawing groups (e.g., -NO₂). Contrast with 1,1-dibromo derivatives, where halogen electronegativity accelerates degradation .

Data Contradiction & Resolution

Q. How can researchers resolve discrepancies in reported reaction outcomes for brominated cyclopropanes?

  • Methodological Answer : Conflicting data (e.g., yield variations in bromination) often arise from unaccounted variables:
  • Radical Quenchers : Trace O₂ or peroxides alter radical chain mechanisms. Use degassed solvents and initiators like AIBN for reproducibility .
  • Steric vs. Electronic Effects : In substituted cyclopropanes, bulky groups may dominate over electronic effects. Compare crystallographic data (e.g., bond lengths from X-ray studies) with computational models .
    Systematic DOE (Design of Experiments) frameworks isolate variables, while meta-analyses of historical data (e.g., Reaxys, CAS) identify trends .

Application-Oriented Questions

Q. What strategies enable selective functionalization of this compound for medicinal chemistry applications?

  • Methodological Answer : Target-specific modifications include:
  • Cross-Coupling : Suzuki-Miyaura with aryl boronic acids (Pd catalysis) replaces Br with aryl groups.
  • Azide Substitution : NaN₃ yields azide intermediates for click chemistry.
    Steric maps (from molecular docking) guide substituent placement to optimize bioactivity. Compare with 1-(5-bromo-2-chlorophenyl)cyclopropane derivatives, where halogen positioning affects target binding .

Analytical Challenges

Q. What advanced techniques characterize cyclopropane ring dynamics in solution?

  • Methodological Answer :
  • Dynamic NMR (DNMR) : Probes ring puckering or substituent rotation via coalescence temperature analysis.
  • EPR Spectroscopy : Detects radical intermediates during ring-opening.
  • X-ray Diffraction : Resolves bond angles and torsional strain (e.g., cyclopropane C-C-C angles ~60°) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.